molecular formula C9H16N2O3S B2688411 1-[(3R)-3-Methyl-4-methylsulfonylpiperazin-1-yl]prop-2-en-1-one CAS No. 2223085-92-3

1-[(3R)-3-Methyl-4-methylsulfonylpiperazin-1-yl]prop-2-en-1-one

Cat. No. B2688411
CAS RN: 2223085-92-3
M. Wt: 232.3
InChI Key: OASJAUQBLYDGKW-MRVPVSSYSA-N
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Description

Molecular Structure Analysis

The molecular structure of chalcones is characterized by two aromatic rings linked by an α, β-unsaturated carbonyl group . The structure of the compound is usually confirmed by X-ray crystallography . The optimized molecular structure of the compound is calculated using density functional theory (DFT) methods .


Chemical Reactions Analysis

Chalcones have a structure formed by two aromatic rings with a various array of functional groups linked by α, β-unsaturated carbonyl group . This structure allows for a wide range of structural modifications, which is why chalcones have shown promising therapeutic efficacy .


Physical And Chemical Properties Analysis

The physical properties of chalcones are usually characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods . The molecular structure and crystal packing of the compound are structurally determined via single crystal X-ray diffraction method .

properties

IUPAC Name

1-[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-4-9(12)10-5-6-11(8(2)7-10)15(3,13)14/h4,8H,1,5-7H2,2-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASJAUQBLYDGKW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1S(=O)(=O)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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